N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide
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Overview
Description
N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide is a complex organic compound with a molecular formula of C22H15Cl2N3O3S This compound is known for its unique chemical structure, which includes a benzoxazole ring, dichlorophenyl group, and methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions
The final step involves the formation of the carbamothioyl linkage and the methoxybenzamide moiety. This can be done by reacting the intermediate benzoxazole derivative with isothiocyanates and methoxybenzoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the carbamothioyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzoxazole ring and dichlorophenyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the application, but common targets include enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide
- **N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-ethoxybenzamide
Uniqueness
N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide is unique due to the presence of the methoxy group at the 2-position of the benzamide moiety. This structural feature can influence its reactivity, binding properties, and overall biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O3S/c1-29-18-5-3-2-4-14(18)20(28)27-22(31)25-13-7-9-19-17(11-13)26-21(30-19)12-6-8-15(23)16(24)10-12/h2-11H,1H3,(H2,25,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOICRRELHZKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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